Ethyl N,N-dimethyloxamate
Overview
Description
Ethyl N,N-dimethyloxamate is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.1564. It is also known by other names such as acetic acid, (dimethylamino)oxo-, ethyl ester, and oxamic acid, dimethyl-, ethyl ester . This compound is characterized by its ester functional group and is commonly used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N,N-dimethyloxamate can be synthesized through the reaction of dimethylamine with diethyl oxalate. In a typical procedure, dimethylamine solution in methanol is mixed with sodium methylate in methanol at low temperatures (0-5°C). Diethyl oxalate is then added to this mixture within an hour.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to maintain the required temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Ethyl N,N-dimethyloxamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxamic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl N,N-dimethyloxamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various esters and amides.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other organic compounds
Mechanism of Action
The mechanism of action of ethyl N,N-dimethyloxamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its ester group is susceptible to hydrolysis, leading to the formation of corresponding acids and alcohols. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Ethyl oxamate: Similar structure but lacks the dimethylamino group.
Methyl oxamate: Similar structure with a methyl ester group instead of ethyl.
Ethyl oxanilate: Contains an aniline group instead of the dimethylamino group.
Uniqueness: Ethyl N,N-dimethyloxamate is unique due to its dimethylamino group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
Ethyl N,N-dimethyloxamate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis of this compound
This compound can be synthesized through various organic reactions involving oxalic acid derivatives. The elimination reaction yields dimethyl oxamic acid and ethylene gas through a six-membered cyclic transition state. The kinetics of this process have been studied using ab initio methods, revealing insights into the reaction mechanisms and thermodynamic parameters involved in its formation .
Antidiabetic Potential
Recent studies have indicated that compounds similar to this compound may exhibit antidiabetic properties. For instance, derivatives containing oxamate structures have been evaluated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism. In one study, certain derivatives showed significant inhibitory activity with IC50 values comparable to established antidiabetic drugs .
Compound | α-Amylase IC50 (μM) | α-Glucosidase IC50 (μM) |
---|---|---|
Acarbose | 24.0 ± 0.9 | - |
Compound 5h | 16.4 ± 0.1 | 31.6 ± 0.4 |
Compound 5c | - | 15.2 ± 0.3 |
This table summarizes the inhibitory activities of selected compounds against key enzymes involved in diabetes management.
Nephrotoxicity
Conversely, this compound has been associated with nephrotoxic effects, particularly in cases of exposure leading to oxalate nephropathy. Two documented cases highlighted acute kidney injury (AKI) following exposure to dimethyl oxalate, a related compound. Symptoms included nausea, vomiting, and renal dysfunction, confirmed by renal biopsy showing oxalate crystal deposits .
Case Study 1: Dimethyl Oxalate Exposure
A 33-year-old male presented with symptoms consistent with AKI after prolonged exposure to dimethyl oxalate while working in a petrochemical facility. Renal biopsy revealed tubular atrophy and oxalate crystal deposits. Treatment included hemodialysis and glucocorticoids, leading to gradual recovery .
Case Study 2: Occupational Exposure
Another patient experienced similar symptoms after working with chemical equipment involving dimethyl oxalate. His renal function improved following intervention, emphasizing the need for early detection and appropriate management of chemical exposure-related nephropathy .
The biological activities of this compound can be attributed to its structural properties that allow interaction with biological targets:
- Enzyme Inhibition : The compound's ability to inhibit α-amylase and α-glucosidase suggests potential for managing postprandial blood glucose levels.
- Nephrotoxicity Mechanism : The deposition of oxalate crystals in renal tubules leads to cytotoxicity and inflammation, resulting in AKI and chronic kidney disease if not addressed promptly .
Properties
IUPAC Name |
ethyl 2-(dimethylamino)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMALWDVRMHVUAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066102 | |
Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16703-52-9 | |
Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16703-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N,N-dimethyloxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016703529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl N,N-dimethyloxamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=511999 | |
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Record name | Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (dimethylamino)oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (dimethylamino)oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.035 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETHYL N,N-DIMETHYLOXAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q3U39CUO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ethyl N,N-dimethyloxamate behave at high temperatures in the gas phase?
A1: [, ] this compound, when heated in the gas phase, undergoes a unimolecular elimination reaction. This means a single molecule rearranges and fragments without interacting with other molecules. This reaction yields dimethyl oxamic acid and ethylene gas.
Q2: What is the mechanism of the gas-phase elimination reaction of this compound?
A2: [, ] Theoretical and experimental studies suggest that the elimination proceeds through a six-membered cyclic transition state. This suggests a concerted mechanism where bond breaking and forming occur simultaneously within this cyclic arrangement. The reaction is slightly asynchronous, meaning these bond changes don't happen at precisely the same time.
- Merino, F. J. G., et al. (2004). Kinetics of the homogeneous, unimolecular elimination reactions of ethyl oxamate, this compound and ethyl oxanilate in the gas phase. Journal of Chemical Society, Perkin Transactions 2, (11), 2217–2221.
- Estevez, C. M., et al. (2006). Ab initio calculations of the gas-phase elimination kinetics of ethyl oxamate, ethyl oxanilate, and ethyl N,N-dimethyl oxamate. Journal of Chemical Society, Perkin Transactions 2, (6), 845–850.
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